molecular formula C10H25NO5Si B1617306 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate CAS No. 35141-35-6

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate

Cat. No.: B1617306
CAS No.: 35141-35-6
M. Wt: 267.39 g/mol
InChI Key: KXFOCRJDQLJMAZ-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate is a chemical compound known for its unique properties and applications in various fields. It is often used in the synthesis of other compounds and has significant industrial and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate typically involves the reaction of 1-Propanamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The industrial production methods focus on maximizing efficiency and minimizing waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different silane derivatives, while reduction reactions can produce various amine compounds .

Scientific Research Applications

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to changes in their structure and function. These interactions are mediated by the functional groups present in the compound, such as the amine and silane groups .

Comparison with Similar Compounds

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

acetic acid;N,N-dimethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si.C2H4O2/c1-9(2)7-6-8-13(10-3,11-4)12-5;1-2(3)4/h6-8H2,1-5H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOCRJDQLJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885609
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35141-35-6
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35141-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl)[3-(trimethoxysilyl)propyl]ammonium acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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